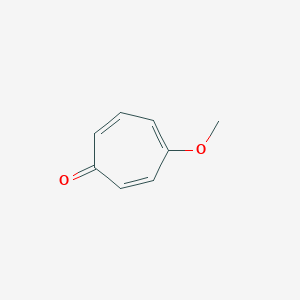
4-Methoxytropone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxytropone is an organic compound belonging to the tropone family, characterized by a seven-membered aromatic ring with a methoxy group attached at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxytropone can be synthesized through several methods. One common approach involves the methylation of tropolone using methyl iodide in the presence of a base such as potassium carbonate. Another method includes the catalytic reduction of 7-propenyl-2-methoxytropone using platinum oxide as a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and catalytic reduction can be scaled up for industrial applications. The choice of catalysts, solvents, and reaction conditions would be optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxytropone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Catalytic hydrogenation can reduce the double bonds in the tropone ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the tropone ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a platinum or palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced tropone derivatives.
Substitution: Substituted methoxytropone derivatives.
Scientific Research Applications
Biology: Its derivatives have shown potential biological activity, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Methoxytropone exerts its effects involves interactions with various molecular targets. For instance, its ability to undergo nucleophilic substitution reactions allows it to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets are still under investigation, but its unique structure suggests a range of possible interactions .
Comparison with Similar Compounds
Tropolone: Similar in structure but lacks the methoxy group.
Azulene: Another seven-membered ring compound with different electronic properties.
Heptafulvene: Shares the tropone ring but has different substituents.
Uniqueness: This functional group can participate in various chemical reactions, making 4-Methoxytropone a versatile compound in organic synthesis .
Properties
CAS No. |
6621-70-1 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
4-methoxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-3-7(9)5-6-8/h2-6H,1H3 |
InChI Key |
UQLSPWHCKGKXLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















